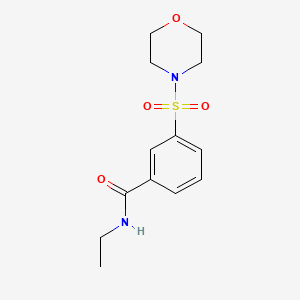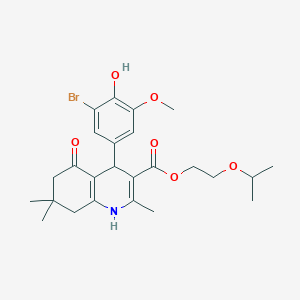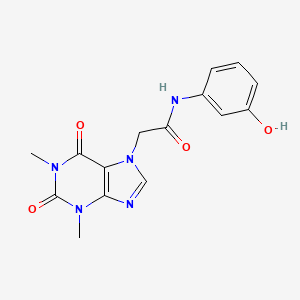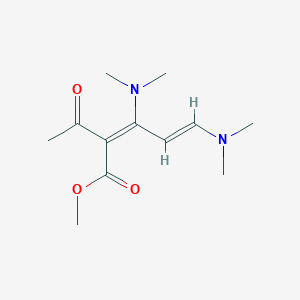
N-ethyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-(4-morpholinylsulfonyl)benzamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes and has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias.
Wirkmechanismus
N-ethyl-3-(4-morpholinylsulfonyl)benzamide selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. The mechanism of action of this compound is thought to be due to its binding to the S6 domain of the voltage-gated potassium channel, which prevents the channel from opening and conducting potassium ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective blockade of Ikr in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. These effects can lead to the development of arrhythmias, such as torsades de pointes, in susceptible individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its selectivity for Ikr in cardiac myocytes. This allows for the specific study of the effects of Ikr blockade on cardiac electrophysiology and arrhythmias. However, one limitation of using this compound is its potential to cause arrhythmias in susceptible individuals. Careful attention must be paid to the dosing and administration of this compound in lab experiments to minimize the risk of adverse effects.
Zukünftige Richtungen
There are several future directions for the use of N-ethyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. One direction is the development of new drugs that target Ikr for the treatment of cardiovascular diseases. Another direction is the study of the effects of Ikr blockade on insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. Additionally, the use of this compound in combination with other drugs or therapies may lead to new insights into the mechanisms of cardiac arrhythmias and the development of more effective treatments.
Synthesemethoden
N-ethyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-morpholinylsulfonyl chloride with 3-aminobenzoic acid to form the intermediate 3-(4-morpholinylsulfonyl)benzoic acid. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a selective blocker of Ikr in cardiac myocytes. It has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias, as well as in drug discovery for the treatment of cardiovascular diseases. This compound has also been used in research on the effects of potassium channel blockers on the regulation of insulin secretion in pancreatic beta cells.
Eigenschaften
IUPAC Name |
N-ethyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-14-13(16)11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENLXPESPNGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4994671.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4994689.png)
![4-[3-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4994695.png)
![3-[(2,3-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4994702.png)
![5-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B4994709.png)
![ethyl 1-[(2-methyl-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4994725.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B4994731.png)
![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)


![5-ethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4994765.png)